![molecular formula C9H11NO B181092 N-(2,6-Dimethylphenyl)formamide CAS No. 607-92-1](/img/structure/B181092.png)
N-(2,6-Dimethylphenyl)formamide
Overview
Description
2’,6’-Dimethylformanilide, also known as 2,6-Formoxylidide, is an organic compound with the molecular formula C9H11NO. It is a derivative of formanilide, where the hydrogen atoms at the 2 and 6 positions on the benzene ring are replaced by methyl groups. This compound is known for its applications in various chemical reactions and industrial processes .
Biochemical Analysis
Biochemical Properties
N-(2,6-Dimethylphenyl)formamide plays a role in the production of nitrogenous compounds such as L-glutamate, L-lysine, N-methylphenylalanine, and dipicolinic acid . It interacts with enzymes like formamidase, which is used to break down formamide into formate and ammonia . The nature of these interactions involves the incorporation of nitrogen from formamide into biomass and the representative product L-lysine .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a nitrogen source . It influences cell function by providing nitrogen for the biosynthesis of nitrogenous compounds . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its breakdown by the enzyme formamidase . This results in the release of ammonia, which can be incorporated into various biomolecules . The compound can also influence gene expression by altering the availability of nitrogen, a key element in many biological molecules .
Metabolic Pathways
This compound is involved in the metabolic pathway that produces nitrogenous compounds . It interacts with the enzyme formamidase, which breaks down formamide into formate and ammonia . This process can affect metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’,6’-Dimethylformanilide can be synthesized through the formylation of 2,6-dimethylaniline. The reaction typically involves the use of formic acid or formic acid derivatives under acidic conditions. One common method is the reaction of 2,6-dimethylaniline with formic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) .
Industrial Production Methods: In industrial settings, the production of 2’,6’-Dimethylformanilide often involves large-scale formylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 2’,6’-Dimethylformanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to a methyl group, yielding 2,6-dimethylaniline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Oxidation: 2,6-Dimethylbenzoic acid.
Reduction: 2,6-Dimethylaniline.
Substitution: Various nitro, sulfo, and halogenated derivatives.
Scientific Research Applications
Organic Synthesis
Intermediates in Chemical Reactions
N-(2,6-Dimethylphenyl)formamide serves as an important intermediate in organic synthesis. It is involved in the formation of various nitrogen-containing compounds through nucleophilic substitution reactions. The compound can react with electrophiles to yield substituted products, which are essential in the synthesis of complex molecules.
Case Study: Nucleophilic Substitution Reactions
A study demonstrated that this compound could effectively participate in nucleophilic substitution reactions with pentachloropyridine. The reaction conditions were optimized to achieve high yields of the desired products. The results indicated that the compound's structure allows for selective nucleophilic attack by either its nitrogen or oxygen atoms, depending on the substituents present on the aromatic ring .
Reaction Conditions | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Reaction with Pentachloropyridine | Acetonitrile | 85 | 90 |
Reaction with Pentachloropyridine | THF | 70 | 41 |
Reaction with Pentachloropyridine | Ethanol | 83 | 30 |
Pharmaceutical Applications
Synthesis of Bioactive Compounds
This compound is utilized in the synthesis of various pharmaceutical compounds. It has been linked to the production of key intermediates for drugs targeting cancer and other diseases. Specifically, it plays a role in synthesizing quinolone antibiotics and other therapeutic agents.
Case Study: Pharmaceutical Intermediates
Research has shown that N-formyl compounds derived from formamides are crucial in synthesizing important pharmaceuticals such as 1,2-dihydroquinolines and cancer chemotherapeutic agents. The ability to modify the structure of this compound allows for the development of new drug candidates with enhanced efficacy .
Dye and Pigment Production
Building Block for Dyes
This compound is also employed as a building block in dye and pigment production. Its chemical properties facilitate the creation of colorants used in textiles and other materials.
Case Study: Dye Manufacturing
In dye production processes, this compound is used to synthesize azo dyes and other pigment formulations. Its reactivity enables it to form stable links with various chromophores, enhancing color stability and intensity .
Material Science
Applications in Polymer Chemistry
The compound has applications in polymer chemistry as well, where it can act as a precursor for polyamide synthesis. The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2’,6’-Dimethylformanilide involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The methyl groups at the 2 and 6 positions influence the compound’s reactivity and steric properties, affecting its interactions with other molecules .
Comparison with Similar Compounds
2,4-Dimethylformanilide: Similar structure but with methyl groups at the 2 and 4 positions.
2,6-Dimethylaniline: Lacks the formyl group, making it less reactive in certain reactions.
Formanilide: The parent compound without methyl substitutions
Uniqueness: 2’,6’-Dimethylformanilide is unique due to the presence of both the formyl group and the methyl groups at the 2 and 6 positions. This combination imparts distinct reactivity and steric properties, making it valuable in specific chemical syntheses and industrial applications .
Biological Activity
N-(2,6-Dimethylphenyl)formamide, also known as 2,6-Dimethylformanilide, is a compound that has garnered attention due to its potential biological activities and interactions with various biomolecules. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.
This compound is characterized by its formamide group, which imparts unique chemical reactivity. It plays a significant role in the production of nitrogenous compounds such as L-glutamate and L-lysine. The compound is primarily utilized as a nitrogen source in various biochemical processes.
Cellular Effects
The compound's impact on cellular functions is largely attributed to its role in metabolic pathways that synthesize essential nitrogenous compounds. Its interaction with cellular components can influence metabolic rates and overall cell viability. Research indicates that this compound may modulate cellular responses by altering nitrogen metabolism.
The breakdown of this compound occurs through enzymatic action, particularly by formamidase. This enzymatic activity leads to the release of ammonia and other metabolites, which can further participate in various biochemical reactions. The compound's formyl group is reactive and can engage in nucleophilic addition reactions, forming intermediates that are crucial for subsequent reactions within metabolic pathways.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
Case Studies
- Metabolic Pathway Analysis : A study examining the metabolic pathways involved in the synthesis of nitrogenous compounds highlighted the role of this compound as a precursor in producing important amino acids. This underscores its relevance in both industrial applications and biological systems.
- Toxicity Assessment : Research on related compounds has indicated that exposure to high concentrations can lead to significant liver damage and alterations in enzyme levels (e.g., ALT and AST). Although direct studies on this compound are scarce, these findings suggest careful consideration of its safety profile .
Summary Table of Biological Activities
Activity Type | Description |
---|---|
Nitrogen Source | Acts as a precursor for nitrogenous compounds like L-glutamate and L-lysine |
Enzymatic Breakdown | Metabolized by formamidase leading to ammonia release |
Potential Toxicity | Similarities to DMF indicate possible liver toxicity at high doses |
Pharmacological Use | Explored for drug development and synthesis of biologically active compounds |
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-4-3-5-8(2)9(7)10-6-11/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLHOOOTXXVJCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501339473 | |
Record name | N-(2,6-Dimethylphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501339473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607-92-1 | |
Record name | 2',6'-Formoxylidide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403675 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2,6-Dimethylphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501339473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',6'-DIMETHYLFORMANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VMK4UK5HA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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